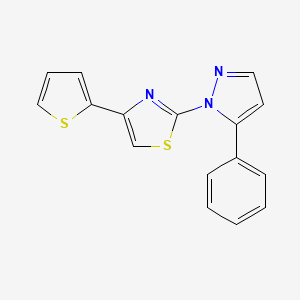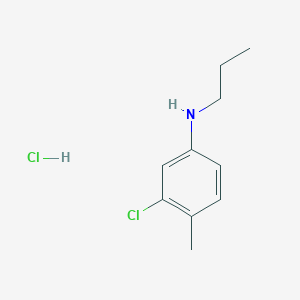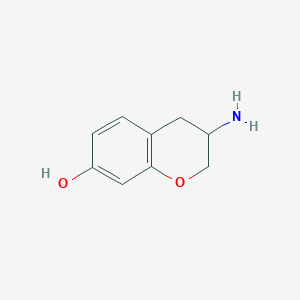![molecular formula C17H23NO3S2 B2697233 8-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane CAS No. 1351649-60-9](/img/structure/B2697233.png)
8-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups and structural features. It includes a tetrahydronaphthalene group, a sulfonyl group, an oxa (oxygen-containing) ring, a thia (sulfur-containing) ring, and a spirocyclic structure .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the tetrahydronaphthalene core, followed by the introduction of the sulfonyl group, and then the construction of the oxa and thia rings. The spirocyclic structure would likely be formed in the last step of the synthesis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The tetrahydronaphthalene group would provide a rigid, three-dimensional structure, while the oxa and thia rings would introduce heteroatoms (oxygen and sulfur) into the structure. The sulfonyl group would likely be attached to the tetrahydronaphthalene group .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The sulfonyl group is typically quite reactive and could undergo a variety of reactions. The oxa and thia rings might also be reactive, depending on their specific substitution patterns .Applications De Recherche Scientifique
Synthesis and Biological Activity
Synthesis Methods
The synthesis of related spirocyclic compounds, such as 8-oxa-2-azaspiro[4.5]decane, has been developed from commercially available reagents, showcasing their potential for the production of important biologically active compounds (Ogurtsov & Rakitin, 2020). Similarly, sulfur-containing spiro compounds have been prepared through condensation reactions, further expanding the chemical diversity and potential applications of these molecules (Reddy et al., 1993).
Antimicrobial Agents
New tetrahydronaphthalene-sulfonamide derivatives have been synthesized, showing potent antimicrobial activities against a range of bacterial strains and Candida Albicans. These findings suggest the utility of these compounds in developing new antimicrobial agents (Mohamed et al., 2021).
Drug Discovery Applications
Modular Drug Discovery
Spirocycles, such as thia/oxa-azaspiro[3.4]octanes, have been synthesized for use as novel, multifunctional modules in drug discovery, highlighting their versatility and potential in creating diverse therapeutic agents (Li et al., 2013).
Cascade Reactions in Synthesis
Alkynylaziridines have been efficiently converted into various compounds, including 1-azaspiro[4.5]decane derivatives, via silver(I) or gold(I)-catalyzed reactions. These methodologies illustrate the chemical reactivity of spirocyclic frameworks in synthesizing complex structures (Kern et al., 2012).
Orientations Futures
Propriétés
IUPAC Name |
8-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3S2/c19-23(20,16-6-5-14-3-1-2-4-15(14)13-16)18-9-7-17(8-10-18)21-11-12-22-17/h5-6,13H,1-4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTHVNNFMIULAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCC4(CC3)OCCS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-[(4-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2697152.png)
![(3-Amino-4-((4-methoxyphenyl)sulfonyl)-5-(p-tolylamino)thiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2697153.png)


![methyl 4-({[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2697159.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-dimethoxybenzamide](/img/structure/B2697160.png)

![N-(3-acetylphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2697164.png)
![N-{[4-(4-bromophenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-chloro-6-fluorobenzamide](/img/structure/B2697165.png)

![2-{[3-Cyano-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetic acid](/img/structure/B2697168.png)
![1-Benzhydryl-3-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)urea](/img/structure/B2697171.png)

